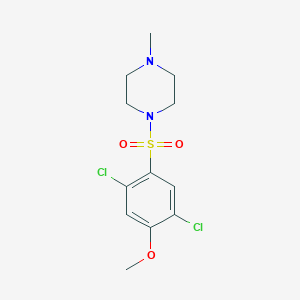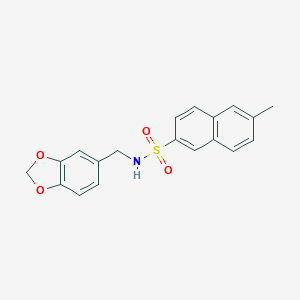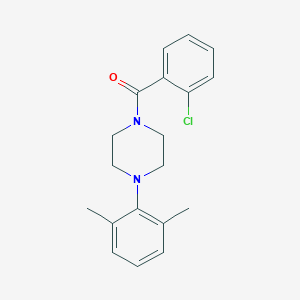
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine is a chemical compound with the molecular formula C13H19BrN2O3S. It is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group.
Métodos De Preparación
The synthesis of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, 3-ethoxyphenyl, undergoes bromination to introduce the bromine atom at the 4-position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Piperazine Introduction: Finally, the sulfonylated intermediate is reacted with 4-methylpiperazine under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Análisis De Reacciones Químicas
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets. The bromine and sulfonyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine can be compared with similar compounds such as:
1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylpiperazine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylpiperazine: Similar structure but with a methoxy group instead of ethoxy.
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-4-ethylpiperazine: Similar structure but with an ethyl group instead of methyl on the piperazine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-3-19-13-10-11(4-5-12(13)14)20(17,18)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUACRTDOKQPVHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
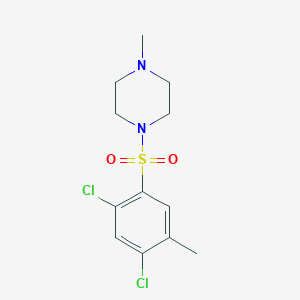

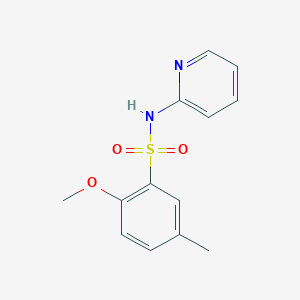
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511520.png)




